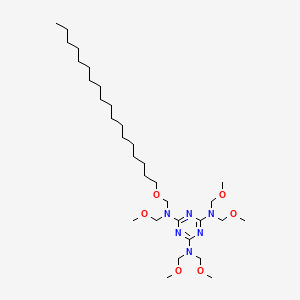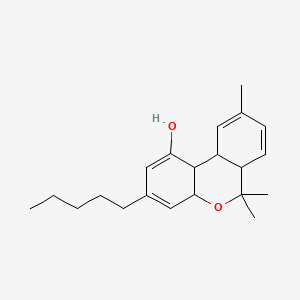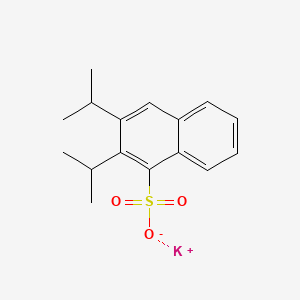
Potassium diisopropylnaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium diisopropylnaphthalenesulphonate is a chemical compound known for its surfactant and hydrotropic properties. It is widely used in various industrial applications due to its ability to enhance the solubility of other compounds and modify the viscosity of formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium diisopropylnaphthalenesulphonate typically involves the sulfonation of diisopropylnaphthalene followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where diisopropylnaphthalene is sulfonated using sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with potassium hydroxide to produce the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium diisopropylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to diisopropylnaphthalene.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, reduced hydrocarbons, and substituted naphthalene compounds .
Scientific Research Applications
Potassium diisopropylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and hydrotrope in various chemical formulations.
Biology: It aids in the solubilization of biological molecules for research purposes.
Medicine: It is explored for its potential in drug delivery systems due to its surfactant properties.
Mechanism of Action
The mechanism of action of potassium diisopropylnaphthalenesulphonate involves its ability to interact with hydrophobic and hydrophilic molecules. It enhances the solubility of hydrophobic compounds by forming micelles, which encapsulate the hydrophobic molecules and allow them to disperse in aqueous solutions. This property is particularly useful in various industrial and research applications .
Comparison with Similar Compounds
- Sodium diisopropylnaphthalenesulphonate
- Amaranth dye
- Amido black
- Congo red
- Suramin
- Trypan blue
Uniqueness: Potassium diisopropylnaphthalenesulphonate is unique due to its dual functionality as a surfactant and hydrotrope. It maintains surface activity in various conditions, including hard water and extreme pH levels, making it more versatile compared to other similar compounds .
Properties
CAS No. |
28351-20-4 |
|---|---|
Molecular Formula |
C16H19KO3S |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
potassium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.K/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
MEMPYGRMTOKWFJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)


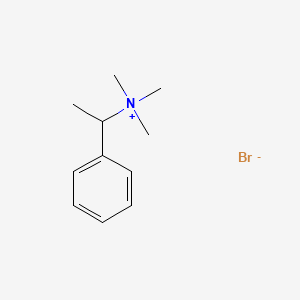
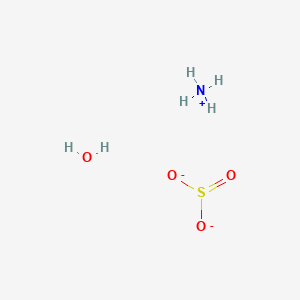
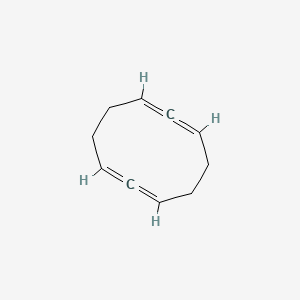
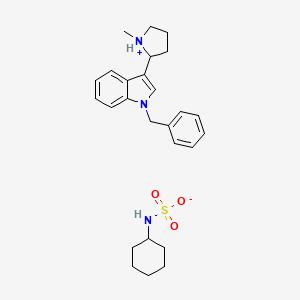
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)


